molecular formula C20H28O6 B1677699 Phorbol CAS No. 17673-25-5

Phorbol

Cat. No.: B1677699
CAS No.: 17673-25-5
M. Wt: 364.4 g/mol
InChI Key: QGVLYPPODPLXMB-UBTYZVCOSA-N
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Mechanism of Action

Target of Action

Phorbol primarily interacts with protein kinase C (PKC), although it can interact with other phospholipid membrane receptors . PKC is a key component in biological pathways controlling cell growth and differentiation . It’s also suggested that this compound esters have different primary target sites (receptors) and provide further evidence that the fibroblast target may be homologous to that involved in promotion .

Mode of Action

This compound derivatives work by binding to PKC in a similar way to its natural ligand, diacylglycerol, and activate the kinase . This interaction with PKC leads to a variety of cellular changes. For instance, this compound esters can directly interact with RasGRP with nanomolar affinity, promote the EF activity, and thereby activate Ras signaling in T cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to increase Wnt signaling by activating macropinocytosis and membrane trafficking . This compound esters and neurotransmitter release are more than just protein kinase C. They suggest that resiniferatoxin and this compound 12-myristate 13-acetate have different primary target sites (receptors) and provide further evidence that the fibroblast target may be homologous to that involved in promotion . This compound esters can induce or inhibit terminal differentiation in a variety of cell systems, with specificity for particular cell lineages .

Pharmacokinetics

It is known that this compound is a natural, plant-derived organic compound and is soluble in most polar organic solvents, as well as in water . This suggests that it could potentially be absorbed and distributed in the body, metabolized, and then excreted, but more research is needed to fully understand these properties .

Result of Action

The main results of this compound exposure are tumor promotion and inflammatory response. This compound esters are capable of inducing a broad range of cellular effects, including the maturation/differentiation of hematopoietic cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The presence of this compound esters in jatropha kernel meal were assessed and found to have potential risks for human and animal health

Biochemical Analysis

Biochemical Properties

Phorbol plays a crucial role in biochemical reactions by mimicking diacylglycerols, which are glycerol derivatives where two hydroxyl groups have reacted with fatty acids to form esters . This compound esters, such as TPA, interact with protein kinase C (PKC), a family of enzymes that play key roles in several cellular processes . The binding of this compound esters to PKC activates the enzyme, leading to various downstream effects, including changes in gene expression and cellular metabolism . This compound also interacts with other phospholipid membrane receptors, further influencing cellular signaling pathways .

Cellular Effects

This compound has a broad range of effects on various cell types and cellular processes. It influences cell function by activating PKC, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For example, this compound esters can induce the differentiation of hematopoietic cell lines and sensitize acute myeloid leukemia (AML) cells to apoptosis . Additionally, this compound esters have been shown to modulate multiple cellular signaling pathways, including those involved in tumor promotion and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKC. This compound esters bind to PKC in a manner similar to its natural ligand, diacylglycerol, leading to the activation of the kinase . This activation results in the phosphorylation of various substrates, which can alter gene expression and cellular functions . This compound esters also interact with other phospholipid membrane receptors, further influencing cellular signaling pathways . The activation of PKC by this compound esters is a key step in their ability to promote tumor growth and other biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound esters, such as TPA, have been shown to induce phenotypic alterations in cells, including changes in morphology, immunophenotype, and function . These effects can be observed for several hours after the administration of this compound esters . Additionally, the stability and degradation of this compound in laboratory settings can influence its long-term effects on cellular function . For example, the half-life of this compound esters can vary depending on the temperature and other environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound esters can induce cellular differentiation and other beneficial effects . At high doses, this compound esters can be toxic and cause adverse effects . For example, the median lethal dose (LD50) of this compound esters for male mice is about 27 mg/kg, with symptoms including hemorrhage and congestion of pulmonary blood vessels . The toxicity of this compound esters limits their use in animal feed and other applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by PKC . When this compound esters bind to PKC, they activate cell proliferation pathways, which can promote tumor growth . This compound esters also influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in various cellular processes, including gene expression and metabolism . Additionally, this compound esters can affect the pentose phosphate pathway, which is necessary for the production of NADPH and other metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . For example, this compound esters can stimulate the translocation of glucose transporters to the plasma membrane, enhancing glucose uptake in cells . The distribution of this compound esters can vary depending on the cell type and other factors . In adipocytes, this compound esters can mimic the effects of insulin on glucose transport and lipogenesis .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound esters primarily localize to intracellular membranes, where they interact with PKC and other receptors . The localization of this compound esters can influence the translocation of PKC and other proteins to specific subcellular compartments . For example, the translocation of PKC to the plasma membrane is essential for its activation and subsequent cellular effects . The specific binding of this compound esters to particulate preparations from mouse brain has also been characterized, highlighting their subcellular distribution .

Properties

IUPAC Name

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
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InChI

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1
Source PubChem
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InChI Key

QGVLYPPODPLXMB-UBTYZVCOSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
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Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Record name PHORBOL
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DSSTOX Substance ID

DTXSID2021155
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Molecular Weight

364.4 g/mol
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Physical Description

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO)
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Density

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule.
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Color/Form

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid

CAS No.

17673-25-5, 26241-63-4
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Melting Point

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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